N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

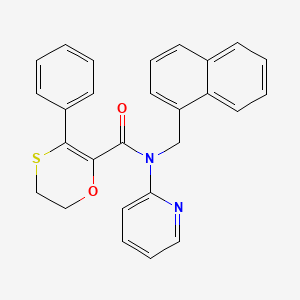

N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique structure combining naphthalene, phenyl, pyridine, and oxathiine moieties

Properties

Molecular Formula |

C27H22N2O2S |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

N-(naphthalen-1-ylmethyl)-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C27H22N2O2S/c30-27(25-26(32-18-17-31-25)21-10-2-1-3-11-21)29(24-15-6-7-16-28-24)19-22-13-8-12-20-9-4-5-14-23(20)22/h1-16H,17-19H2 |

InChI Key |

YOGUTBPPMCRVEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)N(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of naphthalen-1-ylmethylamine with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

Oxidation: Corresponding oxides and ketones.

Reduction: Reduced amines and alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Antimicrobial Properties : Studies have shown that derivatives of oxathiine compounds, including the target compound, possess significant antimicrobial activity against various bacterial strains. The presence of the naphthalene and pyridine moieties enhances this activity, suggesting a potential role as an antimicrobial agent in clinical settings .

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of cancer cells. Research has focused on its mechanism of action, which appears to involve the induction of apoptosis in malignant cells. This property positions it as a potential lead compound for developing new anticancer therapies .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Efficacy

In a study published in 2024, researchers evaluated the antimicrobial properties of various oxathiine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .

Case Study 2: Cancer Cell Inhibition

Another research project focused on the anticancer properties of this compound against human breast cancer cell lines. The study demonstrated that treatment with the compound resulted in significant cell death and reduced proliferation rates. Mechanistic studies revealed that it triggered apoptotic pathways via caspase activation .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

N1-(2-pyridinylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide: Shares structural similarities but differs in the oxalamide moiety.

Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate: Contains a furan ring instead of the oxathiine ring.

Uniqueness

N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of naphthalene, phenyl, pyridine, and oxathiine moieties, which confer distinct chemical and biological properties.

Biological Activity

N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 306.41 g/mol

- IUPAC Name : this compound

This compound features a complex structure that includes a naphthalene moiety, a pyridine ring, and an oxathiine core, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine exhibit significant antimicrobial properties. For instance, derivatives of oxathiine have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Research has demonstrated that the compound possesses anti-inflammatory properties. In vitro studies using macrophage cell lines have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Several studies have explored the anticancer potential of oxathiine derivatives. In vitro assays have revealed that N-(naphthalen-1-ylmethyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators.

Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective effects. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress and neuronal apoptosis. This activity is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of several oxathiine derivatives, including the target compound. Using MTT assays, they found a dose-dependent decrease in cell viability in MCF7 cells treated with the compound for 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells compared to control groups.

Mechanistic Insights

Mechanistic studies revealed that the compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2. Additionally, it was found to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.